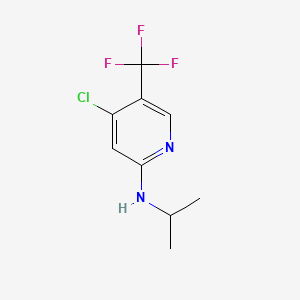

4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine

Description

Properties

Molecular Formula |

C9H10ClF3N2 |

|---|---|

Molecular Weight |

238.64 g/mol |

IUPAC Name |

4-chloro-N-propan-2-yl-5-(trifluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C9H10ClF3N2/c1-5(2)15-8-3-7(10)6(4-14-8)9(11,12)13/h3-5H,1-2H3,(H,14,15) |

InChI Key |

FOFOWDOGKSOKMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=NC=C(C(=C1)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and materials with specialized properties

Mechanism of Action

The mechanism of action of 4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the chloro and isopropylamine groups contribute to its overall activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Type and Electronic Effects

Chloro vs. Iodo Derivatives

- 5-Chloro-4-iodo-N-isopropyl-2-pyridinamine (CAS 869886-87-3): Replacing the trifluoromethyl group with iodine at position 4 increases molecular weight (296.54 g/mol vs. ~240 g/mol for the target compound) and alters electronic properties. Iodine’s polarizability may enhance reactivity in nucleophilic substitutions or Suzuki couplings compared to chlorine .

- 4-Iodo-5-(trifluoromethyl)pyridin-2-amine (CAS 1227515-42-5): Retains the trifluoromethyl group but substitutes chloro with iodine. The iodo group’s larger atomic radius may hinder steric access in catalytic reactions compared to the target compound’s chloro substituent .

Trifluoromethyl vs. Methyl/Cyano Groups

- This could influence solubility and reactivity in heterocyclic transformations .

- Fluazinam (CAS 79622-59-6): A fungicidal compound with dual chloro and trifluoromethyl groups on a pyridine ring. Its additional nitro groups and complex substitution pattern enhance electrophilicity, making it more reactive in biological systems compared to the target compound .

Substituent Position and Steric Effects

- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine : The trifluoromethyl group at position 5 and iodine at position 3 create a distinct electronic profile. The meta-substitution pattern may reduce steric hindrance compared to the target compound’s para-chloro substituent, affecting binding to enzyme active sites .

- 5-Chloro-N-cyclopentylpyrimidin-2-amine (CAS 2092329-39-8): A pyrimidine analog with a cyclopentylamine group. The smaller pyrimidine ring and altered substituent positions may reduce lipophilicity compared to the target compound’s pyridine scaffold .

Functional Group Variations

Data Tables: Key Properties of Selected Analogs

Table 1: Structural and Physical Properties

Q & A

Basic: What are the common synthetic routes for 4-chloro-N-isopropyl-5-(trifluoromethyl)pyridin-2-amine?

Methodological Answer:

The synthesis typically involves palladium-catalyzed amination reactions, where the chloro substituent is replaced by an isopropylamine group. Key steps include:

- Solvent Selection : Dioxane or toluene is often used to enhance reaction efficiency.

- Catalyst System : Pd(OAc)₂ with Xantphos as a ligand improves yield and selectivity .

- Temperature Control : Reactions are performed under reflux (100–120°C) to ensure completion .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. The trifluoromethyl group (CF₃) shows distinct F NMR signals at ~−60 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₁₁ClF₃N₂) .

- X-ray Crystallography : Resolves structural ambiguities, such as hydrogen-bonding patterns (e.g., N–H⋯N interactions) .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

- Base Selection : Sodium tert-butoxide minimizes side reactions compared to weaker bases .

- Protecting Groups : Temporary protection of the amine group prevents undesired nucleophilic attacks .

- Kinetic Monitoring : Real-time HPLC analysis identifies intermediates, allowing adjustments to reaction time/temperature .

Basic: What are the potential biological applications of this compound?

Methodological Answer:

- Antimicrobial Research : The trifluoromethyl group enhances lipophilicity, improving membrane penetration for antifungal/antibacterial studies .

- Enzyme Inhibition : Structural analogs show activity against cytochrome P450 enzymes, suggesting utility in mechanistic studies .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Analog Synthesis : Replace the isopropyl group with cyclopentyl or benzyl groups to assess steric/electronic effects .

- Biological Assays : Use in vitro MIC (Minimum Inhibitory Concentration) testing against Candida albicans or Staphylococcus aureus to correlate substituents with activity .

- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like lanosterol 14α-demethylase .

Advanced: How do conflicting reports on biological activity arise, and how can they be resolved?

Methodological Answer:

- Assay Variability : Differences in microbial strains or cell lines (e.g., ATCC vs. clinical isolates) may explain discrepancies. Standardize protocols using CLSI guidelines .

- Impurity Analysis : HPLC-MS detects trace byproducts (e.g., dechlorinated analogs) that may skew bioactivity results .

- Dose-Response Curves : Perform IC₅₀ studies across multiple concentrations to confirm potency thresholds .

Basic: What are the key challenges in handling the chloro and trifluoromethyl groups during synthesis?

Methodological Answer:

- Chloro Group Reactivity : Susceptible to nucleophilic displacement; use anhydrous conditions to prevent hydrolysis .

- Trifluoromethyl Stability : Avoid strong bases (e.g., NaOH) that may cleave the C–CF₃ bond. Microwave-assisted synthesis reduces degradation .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting logP adjustments (e.g., adding polar groups to reduce hydrophobicity) .

- Metabolic Stability : CYP450 metabolism simulations (e.g., Schrödinger’s MetaSite) identify susceptible sites for deuteration or fluorination .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Reverse-phase C18 columns with MRM (Multiple Reaction Monitoring) detect low concentrations (LOQ: ~10 ng/mL) in plasma .

- Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges removes matrix interferents .

Advanced: How can stability studies under varying pH and temperature conditions inform storage protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.